molecular formula C19H20N4O2 B6974403 4-[4-(4-Methoxypyridin-2-yl)piperazine-1-carbonyl]-3-methylbenzonitrile

4-[4-(4-Methoxypyridin-2-yl)piperazine-1-carbonyl]-3-methylbenzonitrile

Cat. No.: B6974403
M. Wt: 336.4 g/mol
InChI Key: BIXVOQBNZBKFER-UHFFFAOYSA-N
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Description

4-[4-(4-Methoxypyridin-2-yl)piperazine-1-carbonyl]-3-methylbenzonitrile is an organic compound belonging to the class of benzoylpiperidines. This compound features a piperazine ring substituted with a methoxypyridine group and a benzonitrile moiety. It is of interest in various fields, including medicinal chemistry and pharmaceutical research, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Methoxypyridin-2-yl)piperazine-1-carbonyl]-3-methylbenzonitrile typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Methoxypyridine Group: The methoxypyridine moiety is introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the piperazine intermediate.

    Coupling with Benzonitrile: The final step involves coupling the methoxypyridine-substituted piperazine with a benzonitrile derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under hydrogenation conditions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Hydroxylated derivatives of the methoxy group.

    Reduction: Primary amines from the nitrile group.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, 4-[4-(4-Methoxypyridin-2-yl)piperazine-1-carbonyl]-3-methylbenzonitrile has been studied for its potential as a pharmacological agent. It exhibits interactions with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of diseases such as cancer and neurological disorders due to its ability to modulate specific molecular pathways.

Industry

Industrially, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in the production of various active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 4-[4-(4-Methoxypyridin-2-yl)piperazine-1-carbonyl]-3-methylbenzonitrile involves its interaction with specific molecular targets. It can inhibit enzymes such as nitric oxide synthase, thereby modulating the production of nitric oxide, a key signaling molecule in various physiological processes. The compound may also interact with receptors and ion channels, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4-Methoxypyridin-2-yl)piperazine-1-carbonyl]benzonitrile
  • 4-[4-(4-Methoxypyridin-2-yl)piperazine-1-carbonyl]-3-chlorobenzonitrile
  • 4-[4-(4-Methoxypyridin-2-yl)piperazine-1-carbonyl]-3-fluorobenzonitrile

Uniqueness

Compared to similar compounds, 4-[4-(4-Methoxypyridin-2-yl)piperazine-1-carbonyl]-3-methylbenzonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxy group and the nitrile functionality allows for distinct interactions with biological targets, potentially leading to different pharmacological profiles.

Properties

IUPAC Name

4-[4-(4-methoxypyridin-2-yl)piperazine-1-carbonyl]-3-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-14-11-15(13-20)3-4-17(14)19(24)23-9-7-22(8-10-23)18-12-16(25-2)5-6-21-18/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXVOQBNZBKFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)C(=O)N2CCN(CC2)C3=NC=CC(=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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